Cas no 601-54-7 (3-Keto Cholesterol)
3-Keto Cholesterol Chemical and Physical Properties
Names and Identifiers
-
- 5-Cholesten-3-one
- 3-Keto Cholesterol
- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cholest-5-en-3-one
- CHOLESTENONE(RG)
- DTXCID90131332
- 5-Cholestenone
- BP-13156
- Cholestenone (delta 5)
- Delta(5)-cholestenone
- 601-54-7
- delta(sup 5)-Cholestenone
- NS00034304
- .DELTA.5-CHOLESTEN-3-ONE
- .DELTA.5-CHOLESTERONE
- 3-Oxocholest-5-ene
- AKOS016006104
- NSC-118979
- UNII-58D45D7T5H
- Q27132907
- CHEBI:63906
- DELTA5-CHOLESTERONE
- 3-ketocholesterol
- 58D45D7T5H
- 5-cholesten-3-on
- .delta.(sup5)-Cholestenone
- CHEMBL307301
- DELTA5-CHOLESTEN-3-ONE
- EINECS 210-004-6
- C90310
- NSC 118979
- DTXSID40208841
- LMST01010248
- SCHEMBL288930
-
- MDL: MFCD00009940
- Inchi: 1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
- InChI Key: GGCLNOIGPMGLDB-GYKMGIIDSA-N
- SMILES: O=C1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21
Computed Properties
- Exact Mass: 384.33900
- Monoisotopic Mass: 384.339
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 8.2
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 0.9717 (rough estimate)
- Melting Point: 125-127 °C(lit.)
- Boiling Point: 451.27°C (rough estimate)
- Flash Point: 200.455°C
- Refractive Index: 1.5100 (estimate)
- PSA: 17.07000
- LogP: 7.59690
3-Keto Cholesterol Security Information
- WGK Germany:3
- RTECS:FZ7875000
- Storage Condition:Sealed in dry,2-8°C(BD235619)
3-Keto Cholesterol Customs Data
- HS CODE:2937900090
- Customs Data:
China Customs Code:
2937900090Overview:
HS: 2937900090 Other hormones and their derivatives and structural analogues Tax refund rate:9.0% Regulatory conditions:Q(Customs clearance form for imported drugs) VAT:17.0% MFN tariff:4.0% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
Q.Customs clearance form for imported drugs
Summary:
HS: 2937900090 Tax rebate rate:9.0% Supervision conditions:q(report of inspection of soundness on import medicines) VAT:17.0% MFN tariff:4.0% General tariff:30.0%
3-Keto Cholesterol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | K185030-5mg |
3-Keto Cholesterol |
601-54-7 | 5mg |
$ 75.00 | 2023-09-07 | ||
| TRC | K185030-25mg |
3-Keto Cholesterol |
601-54-7 | 25mg |
$ 211.00 | 2023-09-07 | ||
| TRC | K185030-100mg |
3-Keto Cholesterol |
601-54-7 | 100mg |
$ 603.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03803-500mg |
5-Cholesten-3-one |
601-54-7 | 500mg |
¥2488.0 | 2021-09-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096278-250mg |
5-Cholesten-3-one |
601-54-7 | 95+% | 250mg |
3688CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096278-1g |
5-Cholesten-3-one |
601-54-7 | 95+% | 1g |
8192CNY | 2021-05-07 | |
| Chemenu | CM280546-5g |
5-Cholesten-3-one |
601-54-7 | 95% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023268-250mg |
3-Keto Cholesterol |
601-54-7 | ≥95% | 250mg |
¥2639 | 2024-05-22 | |
| eNovation Chemicals LLC | D779753-5g |
5-Cholesten-3-one |
601-54-7 | 95% | 5g |
$715 | 2024-07-20 | |
| Chemenu | CM280546-5g |
5-Cholesten-3-one |
601-54-7 | 95% | 5g |
$668 | 2021-06-15 |
3-Keto Cholesterol Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Additional information on 3-Keto Cholesterol
Introduction to 3-Keto Cholesterol (CAS No: 601-54-7)
3-Keto Cholesterol, with the chemical name (3β,5α)-Cholesten-3-one, is a significant intermediate in the field of biochemical and pharmaceutical research. This compound, identified by its CAS number 601-54-7, holds a pivotal role in various synthetic pathways and biological processes. Its molecular structure, characterized by a ketone group at the 3-position of the cholesterol backbone, makes it a versatile precursor for numerous pharmacologically active molecules.
The synthesis and application of 3-Keto Cholesterol have been extensively studied due to its relevance in drug development. Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing this compound, making it more accessible for industrial and research purposes. The compound’s ability to undergo further functionalization has opened new avenues in medicinal chemistry, particularly in the design of cholesterol-lowering drugs and anti-inflammatory agents.
One of the most intriguing aspects of 3-Keto Cholesterol is its involvement in metabolic pathways. Research has highlighted its role in the biosynthesis of bile acids, where it serves as a precursor for cholic acid and other derivatives. This metabolic significance has prompted investigations into its potential therapeutic applications, especially in managing metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD). Studies have demonstrated that modulating the levels of 3-Keto Cholesterol can influence cholesterol homeostasis, offering a promising strategy for developing novel therapeutic interventions.
In recent years, the pharmacological potential of 3-Keto Cholesterol has been further explored. A notable area of research has focused on its derivatives as potential candidates for cancer therapy. Preclinical studies have indicated that certain analogs of 3-Keto Cholesterol exhibit inhibitory effects on tumor growth by interfering with cholesterol metabolism in cancer cells. These findings have sparked interest in developing targeted therapies that leverage the unique properties of this compound. Additionally, its role in modulating immune responses has been investigated, suggesting potential applications in immunomodulatory therapies.
The chemical properties of 3-Keto Cholesterol make it an attractive scaffold for drug design. Its rigid steroidal backbone provides a stable platform for introducing various functional groups, enabling the creation of diverse chemical libraries. High-throughput screening techniques have been employed to identify novel derivatives with enhanced pharmacological activity. These efforts have led to the discovery of compounds with improved bioavailability and reduced side effects, reinforcing the importance of 3-Keto Cholesterol as a key intermediate in pharmaceutical innovation.
Another exciting application of 3-Keto Cholesterol lies in its use as a chiral building block for asymmetric synthesis. The stereochemistry of this compound is crucial for developing enantiomerically pure drugs, which often exhibit superior efficacy and safety profiles compared to racemic mixtures. Advances in catalytic methods have enabled more efficient chiral transformations, paving the way for scalable production of enantiomerically enriched derivatives. This has significant implications for producing high-value pharmaceuticals with minimal environmental impact.
The role of 3-Keto Cholesterol in lipid signaling has also been a subject of intense investigation. Emerging evidence suggests that this compound may act as an endogenous ligand for specific nuclear receptors involved in lipid metabolism and inflammation regulation. By binding to these receptors, 3-Keto Cholesterol derivatives can modulate downstream signaling pathways, offering new insights into potential therapeutic strategies for chronic inflammatory diseases. These findings underscore the multifaceted biological activities associated with this compound.
From an industrial perspective, the demand for high-purity 3-Keto Cholesterol has driven advancements in purification technologies. Techniques such as chromatography and crystallization have been refined to ensure consistent quality and yield. These improvements are crucial for meeting the stringent requirements of pharmaceutical manufacturing processes. Moreover, sustainable production methods are being explored to minimize waste and energy consumption, aligning with global efforts towards green chemistry principles.
The future prospects of 3-Keto Cholesterol are promising, with ongoing research uncovering new applications and refining existing ones. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into clinical reality. As our understanding of cholesterol metabolism evolves, so does the potential for leveraging compounds like 3-Keto Cholesterol to address complex diseases. The continued exploration of its pharmacological properties will undoubtedly contribute to next-generation therapeutics that improve patient outcomes.
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